Cas no 1823258-42-9 (Tert-Butyl (3-hydroxy-2-nitrophenyl)carbamate)

Tert-Butyl (3-hydroxy-2-nitrophenyl)carbamate 化学的及び物理的性質
名前と識別子
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- tert-Butyl (3-hydroxy-2-nitrophenyl)carbamate
- Tert-Butyl (3-hydroxy-2-nitrophenyl)carbamate
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- インチ: 1S/C11H14N2O5/c1-11(2,3)18-10(15)12-7-5-4-6-8(14)9(7)13(16)17/h4-6,14H,1-3H3,(H,12,15)
- InChIKey: CQQNHNQDDSHRPK-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC=C(C=1[N+](=O)[O-])O)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 320
- トポロジー分子極性表面積: 104
- 疎水性パラメータ計算基準値(XlogP): 3.1
Tert-Butyl (3-hydroxy-2-nitrophenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019124070-1g |
tert-Butyl (3-hydroxy-2-nitrophenyl)carbamate |
1823258-42-9 | 95% | 1g |
$497.70 | 2023-09-02 | |
Enamine | EN300-12734551-0.1g |
tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate |
1823258-42-9 | 95% | 0.1g |
$426.0 | 2023-05-25 | |
Enamine | EN300-12734551-1.0g |
tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate |
1823258-42-9 | 95% | 1g |
$1229.0 | 2023-05-25 | |
Enamine | EN300-12734551-0.05g |
tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate |
1823258-42-9 | 95% | 0.05g |
$285.0 | 2023-05-25 | |
Enamine | EN300-12734551-5.0g |
tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate |
1823258-42-9 | 95% | 5g |
$3562.0 | 2023-05-25 | |
Enamine | EN300-12734551-10000mg |
tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate |
1823258-42-9 | 95.0% | 10000mg |
$5283.0 | 2023-10-02 | |
1PlusChem | 1P02AF3B-500mg |
tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate |
1823258-42-9 | 95% | 500mg |
$1248.00 | 2023-12-20 | |
1PlusChem | 1P02AF3B-100mg |
tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate |
1823258-42-9 | 95% | 100mg |
$589.00 | 2023-12-20 | |
Enamine | EN300-12734551-50mg |
tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate |
1823258-42-9 | 95.0% | 50mg |
$285.0 | 2023-10-02 | |
1PlusChem | 1P02AF3B-1g |
tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate |
1823258-42-9 | 95% | 1g |
$1581.00 | 2023-12-20 |
Tert-Butyl (3-hydroxy-2-nitrophenyl)carbamate 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
Tert-Butyl (3-hydroxy-2-nitrophenyl)carbamateに関する追加情報
Tert-Butyl (3-Hydroxy-2-Nitrophenyl)Carbamate: A Comprehensive Overview
Tert-butyl (3-hydroxy-2-nitrophenyl)carbamate, identified by the CAS number 1823258-42-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, which belongs to the class of carbamates, has garnered attention due to its unique structural properties and potential applications in drug design and development.
The molecular structure of tert-butyl (3-hydroxy-2-nitrophenyl)carbamate comprises a tert-butyl group attached to a carbamate moiety, which is further connected to a phenolic ring substituted with hydroxyl and nitro groups. The presence of these functional groups imparts the compound with distinct chemical reactivity and biological activity. Recent studies have highlighted its role as a potential lead compound in the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
One of the key areas of research involving this compound is its interaction with enzymes and proteins. For instance, investigations into its binding affinity with histone deacetylases (HDACs) have revealed promising results, suggesting its potential as an HDAC inhibitor. HDAC inhibitors are known to play a crucial role in epigenetic regulation and have shown efficacy in treating certain types of cancers.
In addition to its enzymatic interactions, tert-butyl (3-hydroxy-2-nitrophenyl)carbamate has also been studied for its antioxidant properties. The hydroxyl group on the phenolic ring contributes to its ability to scavenge free radicals, making it a potential candidate for applications in oxidative stress-related conditions. Recent advancements in computational chemistry have enabled researchers to model the compound's antioxidant mechanisms at the molecular level, providing deeper insights into its therapeutic potential.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Researchers have optimized these steps to achieve higher yields and purities, ensuring the compound's suitability for biological testing and subsequent drug development phases.
From an environmental standpoint, understanding the degradation pathways of tert-butyl (3-hydroxy-2-nitrophenyl)carbamate is crucial for assessing its ecological impact. Studies have shown that under specific environmental conditions, such as UV light exposure or microbial activity, the compound undergoes hydrolysis and oxidation, leading to the formation of less toxic byproducts.
In conclusion, tert-butyl (3-hydroxy-2-nitrophenyl)carbamate represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. With ongoing research delving into its mechanisms of action, synthesis optimization, and environmental fate, this compound continues to be a focal point in both academic and industrial research settings.
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